BO-1165 vs. Reference Antibiotics: Comparative MIC₅₀ Values Against Pseudomonas aeruginosa
Against clinical isolates of Pseudomonas aeruginosa, BO-1165 exhibited an MIC₅₀ value of 3.12 mg/L [1]. This activity was comparable to aztreonam but lower than ceftazidime and carumonam in the same evaluation [2]. BO-1165 also demonstrated notable activity against Pseudomonas cepacia (Burkholderia cepacia) with an MIC₅₀ of 1.56 mg/L [1].
| Evidence Dimension | In vitro antibacterial activity (MIC₅₀) |
|---|---|
| Target Compound Data | 3.12 mg/L against P. aeruginosa; 1.56 mg/L against P. cepacia |
| Comparator Or Baseline | Aztreonam (comparable activity against P. aeruginosa); ceftazidime and carumonam (higher activity than BO-1165 against P. aeruginosa) |
| Quantified Difference | BO-1165 MIC₅₀ = 3.12 mg/L (P. aeruginosa), 1.56 mg/L (P. cepacia); ceftazidime and carumonam demonstrate lower MICs against P. aeruginosa |
| Conditions | In vitro MIC determination using clinical isolates; Mueller-Hinton agar dilution method |
Why This Matters
BO-1165 provides selective activity against Pseudomonas cepacia (MIC₅₀ = 1.56 mg/L) that may serve as a distinguishing procurement criterion for investigations focused on this organism.
- [1] Matsuda K, et al. In-vitro antibacterial activity of BO-1165, a new monobactam antibiotic. J Antimicrob Chemother. 1986 Jun;17(6):747-53. PMID: 3525497. View Source
- [2] Neu HC, Chin NX. In vitro activity and beta-lactamase stability of a new monobactam, B0-1165. Antimicrob Agents Chemother. 1987 Apr;31(4):505-11. PMID: 3300528. View Source
